6-chloro-3-(2-chlorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of 2-chlorobenzylamine with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-Bromo-3-[(2-bromophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-Fluoro-3-[(2-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
6-Chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of chlorine atoms at specific positions, which can influence its chemical reactivity and biological activity. The methyl groups at positions 5 and 7 also contribute to its distinct properties compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C17H17Cl2NO |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
6-chloro-3-[(2-chlorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H17Cl2NO/c1-11-7-16-14(12(2)17(11)19)9-20(10-21-16)8-13-5-3-4-6-15(13)18/h3-7H,8-10H2,1-2H3 |
InChI Key |
AJDOFOMQMYUQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC=CC=C3Cl)C(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.